molecular formula C8H14BrNO B2895447 3-Bromo-1-(propan-2-yl)piperidin-2-one CAS No. 55210-88-3

3-Bromo-1-(propan-2-yl)piperidin-2-one

Cat. No.: B2895447
CAS No.: 55210-88-3
M. Wt: 220.11
InChI Key: RMFDATHXIXMZDO-UHFFFAOYSA-N
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Description

3-Bromo-1-(propan-2-yl)piperidin-2-one is a brominated heterocyclic compound with a piperidin-2-one core substituted at the 1-position with an isopropyl group and at the 3-position with a bromine atom. Its molecular formula is C₈H₁₂BrNO, and it is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research.

Properties

IUPAC Name

3-bromo-1-propan-2-ylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c1-6(2)10-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFDATHXIXMZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55210-88-3
Record name 3-bromo-1-(propan-2-yl)piperidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(propan-2-yl)piperidin-2-one typically involves the bromination of 1-(propan-2-yl)piperidin-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform . The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of 3-Bromo-1-(propan-2-yl)piperidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(propan-2-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidinone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Structural Analogues within the Piperidin-2-one Family

3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
  • Molecular Formula : C₉H₁₁BrN₂O
  • Key Differences: The 1-position substituent is a methylpyrazole group instead of isopropyl.
  • Applications : Used as a building block in medicinal chemistry for targeting kinase enzymes.
3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one
  • Molecular Formula: C₁₅H₁₆Br₂NO₂
  • Key Differences : Features a brominated phenyl group at the 1-position and a bromo-acyl substituent at the 3-position. The additional bromine and acyl group increase steric hindrance and electrophilicity, making it suitable for cross-coupling reactions .
  • Applications : Likely employed in the synthesis of complex brominated scaffolds for material science.
3-Bromo-1-(propan-2-yl)pyrrolidin-2-one
  • Molecular Formula: C₇H₁₂BrNO
  • Key Differences : A five-membered pyrrolidin-2-one ring instead of six-membered piperidin-2-one. The smaller ring size reduces conformational flexibility and may alter solubility or metabolic stability .

Table 1: Structural Comparison of Piperidin-2-one Derivatives

Compound Name Core Structure 1-Position Substituent 3-Position Substituent Molecular Formula Key Applications
3-Bromo-1-(propan-2-yl)piperidin-2-one Piperidin-2-one Isopropyl Bromine C₈H₁₂BrNO Synthetic intermediate
3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one Piperidin-2-one Methylpyrazole Bromine C₉H₁₁BrN₂O Kinase inhibitor design
3-Bromo-1-(propan-2-yl)pyrrolidin-2-one Pyrrolidin-2-one Isopropyl Bromine C₇H₁₂BrNO Drug discovery

Brominated Heterocycles with Agrochemical Relevance

3-Bromo-1-(3-chloro-2-pyridinyl)-N-[2,4-dichloro-6-(isopropylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide
  • Molecular Formula : C₁₉H₁₅BrCl₃N₅O₂
  • Key Differences: A pyrazole-carboxamide core with halogenated aryl groups. Unlike the piperidin-2-one derivative, this compound is a chlorantraniliprole analogue with insecticidal activity due to its ryanodine receptor modulation .
  • Applications : Illegal pesticide with high potency against lepidopteran pests.
2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one
  • Molecular Formula : C₁₇H₁₁BrCl₃N₅O
  • Key Differences: Combines pyrazole and quinazolinone moieties.
  • Applications: Novel insecticide with dual-action mechanisms.

Table 2: Brominated Agrochemical Compounds

Compound Name Core Structure Halogenation Pattern Molecular Formula Biological Activity
3-Bromo-1-(propan-2-yl)piperidin-2-one Piperidin-2-one Single Br, no Cl C₈H₁₂BrNO Synthetic intermediate
3-Bromo-1-(3-chloro-2-pyridinyl)-N-[...]-1H-pyrazole-5-carboxamide Pyrazole-carboxamide Br, multiple Cl C₁₉H₁₅BrCl₃N₅O₂ Insecticidal
2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-...-dihydroquinazolin-4(1H)-one Pyrazole-quinazolinone Br, multiple Cl C₁₇H₁₁BrCl₃N₅O Insecticidal

Fluorinated and Functionalized Piperidinones

3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one
  • Molecular Formula: C₁₂H₁₂BrF₂NO₂
  • Key Differences : A difluoromethoxy-phenyl group at the 1-position. Fluorine atoms enhance metabolic stability and lipophilicity, making this compound suitable for CNS-targeted drugs .
  • Applications: Potential neuropharmacological agent.

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